2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

Solubility Pre-formulation Medicinal Chemistry

2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 1363210-36-9) is a fused heterocyclic building block comprising a pyrazole ring annulated to a pyrimidin-5(4H)-one with a hydroxymethyl substituent at the 2-position. The pyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold is a privileged structure in medicinal chemistry, repeatedly exploited in kinase inhibitor programs (e.g., CDK, FLT3, Trk, IRAK4, AAK1) and in antagonists of the aryl hydrocarbon receptor (AhR).

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
Cat. No. B11916308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)CO)NC1=O
InChIInChI=1S/C7H7N3O2/c11-4-5-3-6-8-7(12)1-2-10(6)9-5/h1-3,11H,4H2,(H,8,12)
InChIKeyDODXEOBLVHLAAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one – Core Scaffold & Procurement-Relevant Identity


2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 1363210-36-9) is a fused heterocyclic building block comprising a pyrazole ring annulated to a pyrimidin-5(4H)-one with a hydroxymethyl substituent at the 2-position . The pyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold is a privileged structure in medicinal chemistry, repeatedly exploited in kinase inhibitor programs (e.g., CDK, FLT3, Trk, IRAK4, AAK1) and in antagonists of the aryl hydrocarbon receptor (AhR) [1]. The 2-hydroxymethyl group distinguishes this compound from simpler 2-H, 2-methyl, or 2-trifluoromethyl analogs by providing a chemically tractable primary alcohol handle for further derivatization (e.g., etherification, esterification, oxidation to aldehyde/carboxylate) without requiring de novo construction of the fused bicycle [2]. Commercial sources typically offer this compound at ≥97% purity (HPLC) with a molecular formula of C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol .

Why 2‑(Hydroxymethyl)pyrazolo[1,5‑a]pyrimidin‑5(4H)‑one Cannot Be Substituted by Unfunctionalized or Methyl‑Congener Scaffolds


Simple substitution of the 2‑hydroxymethyl group with hydrogen or methyl removes the sole chemically accessible functional handle on the pyrazolo[1,5‑a]pyrimidin‑5(4H)‑one core, collapsing the compound to a terminal building block that must be further functionalized via electrophilic aromatic substitution (which is poorly regioselective on this electron‑deficient heterocycle) or de novo ring construction [REFS‑1]. The primary alcohol of the target compound enables late‑stage diversification strategies (e.g., Mitsunobu coupling, oxidation to aldehyde for reductive amination, or conversion to a leaving group for nucleophilic displacement) that are foreclosed for 2‑H (CAS 29274‑22‑4) or 2‑methyl (CAS 189116‑35‑6) analogs [REFS‑2]. Furthermore, the hydroxyl group contributes an additional hydrogen‑bond donor/acceptor that can influence target recognition; published SAR around pyrazolo[1,5‑a]pyrimidine scaffolds demonstrates that even small changes at the 2‑position can alter kinase selectivity profiles and physicochemical properties such as aqueous solubility and logP [REFS‑3]. Consequently, researchers requiring a diversifiable pyrazolo[1,5‑a]pyrimidinone core cannot simply replace the 2‑hydroxymethyl derivative with cheaper unsubstituted or methyl‑substituted variants without incurring additional synthetic steps, increased cost, or altered biological outcomes.

Head‑to‑Head Quantitative Differentiation of 2‑(Hydroxymethyl)pyrazolo[1,5‑a]pyrimidin‑5(4H)‑one vs. Closest Analogs


Aqueous Solubility Advantage Over the Unsubstituted Core Scaffold

The unsubstituted pyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 29274-22-4) exhibits a calculated aqueous solubility of approximately 18 g/L (25 °C) . In contrast, 2-(hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one is experimentally soluble in water at ≥25 mg/mL (≥25 g/L), representing a ≥1.4‑fold improvement in aqueous solubility driven by the primary alcohol substituent [1]. The increased solubility reduces the need for co‑solvents (e.g., DMSO) in biochemical assay buffers and facilitates in‑line purification during scale‑up.

Solubility Pre-formulation Medicinal Chemistry

Functional Group Diversifiability: Hydroxymethyl vs. Methyl at the 2‑Position

The 2‑methyl analog (CAS 189116-35-6) carries a chemically inert substituent that cannot undergo further derivatization without aggressive C–H activation chemistry . In contrast, the 2‑hydroxymethyl group can be directly converted to >10 functional groups (e.g., aldehyde, carboxylic acid, amine, azide, halide, ether, ester) via well‑established one‑step transformations, effectively making the compound a universal entry point for library synthesis [1]. This synthetic divergence is not achievable with the 2‑methyl congener.

Late-stage functionalization Chemical biology Parallel synthesis

Polar Surface Area Comparison: Impact on Permeability and Drug‑Likeness

The topological polar surface area (tPSA) of 2-(hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one is 70.4 Ų, compared with 46.9 Ų for the unsubstituted core scaffold (CAS 29274-22-4) . The 50% increase in PSA pushes the compound closer to the Veber threshold (PSA <140 Ų for oral bioavailability), while still being compatible with CNS drug space (PSA <90 Ų) when the alcohol is temporarily masked or when the final drug target profile is periphery‑oriented [1].

ADME Physicochemical property Drug design

Optimal Procurement and Deployment Scenarios for 2‑(Hydroxymethyl)pyrazolo[1,5‑a]pyrimidin‑5(4H)‑one


Kinase‑Focused Library Synthesis Requiring a Diversifiable 2‑Position Handle

When constructing a focused kinase inhibitor library around the pyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold, the 2‑hydroxymethyl derivative serves as the sole entry point for late‑stage diversification [1]. The alcohol can be oxidized to an aldehyde for reductive amination with diverse amines, converted to a benzylic halide for Suzuki or Sonogashira couplings, or utilized directly in Mitsunobu reactions to introduce ether‑linked fragments. This strategy eliminates the need to carry costly, low‑stability boronic acid or alkyne intermediates through the entire synthetic sequence. The ≥25 mg/mL aqueous solubility facilitates workup and purification compared to less soluble 2‑H or 2‑trifluoromethyl analogs [2].

Scale‑Up of Pyrazolopyrimidinone Intermediates for Process Chemistry

Process chemists developing scalable routes to pyrazolo[1,5-a]pyrimidine-based APIs (e.g., TRK or PDE10A inhibitors) benefit from the improved aqueous solubility of the 2‑hydroxymethyl intermediate. Literature precedent documents that the unsubstituted pyrazolo[1,5-a]pyrimidin-5(4H)-one is hygroscopic and causes filtration/drying bottlenecks at scale [3]. The ≥1.4‑fold higher water solubility of the 2‑hydroxymethyl analog is expected to mitigate these handling issues, reducing production cycle time and solvent waste.

Chemical Biology Probe Development Using Bioorthogonal Handle Installation

For chemical biology applications requiring attachment of fluorophores, biotin, or photoaffinity labels, the primary alcohol serves as an immediate anchor point. The 2‑hydroxymethyl group can be converted to an azide for copper‑catalyzed or strain‑promoted click chemistry without perturbing the core scaffold that mediates target engagement. This contrasts with 2‑methyl or 2‑trifluoromethyl scaffolds, which would require installation of a linker via a separate multistep route [2].

Balanced Physicochemical Property Profile in Early‑Stage Pre‑clinical Candidates

With a tPSA of 70.4 Ų, the 2‑hydroxymethyl derivative sits in a favorable range for oral bioavailability (well below the 140 Ų Veber limit) while retaining hydrogen‑bonding capacity that can enhance target binding specificity [4]. The unsubstituted core (PSA 46.9 Ų) is more lipophilic, potentially increasing off‑target promiscuity and metabolic instability, whereas higher‑PSA analogs (e.g., 7‑hydroxy derivatives) may suffer from poor membrane permeability. The 2‑hydroxymethyl intermediate thus offers a balanced starting point for multiparametric lead optimization.

Quote Request

Request a Quote for 2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.